7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one involves several steps, starting from readily available starting materials. The key steps include the formation of the tetraoxacyclododecane ring and the subsequent introduction of the quinazolinone moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may have different biological activities and properties .
Aplicaciones Científicas De Investigación
7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of EGFR inhibition and as a reference standard in analytical chemistry.
Biology: The compound is used in cell biology to study the effects of EGFR inhibition on cell proliferation, migration, and apoptosis.
Medicine: It is a key component in the development of targeted therapies for NSCLC and other cancers.
Industry: The compound is used in the pharmaceutical industry for the production of anticancer drugs
Mecanismo De Acción
The mechanism of action of 7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one involves the inhibition of the EGFR tyrosine kinase. By binding to the ATP-binding site of the receptor, the compound prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of tumor growth and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Similar to gefitinib, it targets the EGFR tyrosine kinase and is used in cancer therapy.
Afatinib: An irreversible EGFR inhibitor with a broader spectrum of activity against various EGFR mutations.
Uniqueness
7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one is unique due to its high selectivity for EGFR and its efficacy in treating NSCLC with fewer side effects compared to other EGFR inhibitors. Its molecular structure allows for effective binding to the ATP-binding site, making it a potent inhibitor of EGFR .
Propiedades
IUPAC Name |
2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,19-tetraen-18-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-14-10-7-12-13(8-11(10)15-9-16-14)21-6-4-19-2-1-18-3-5-20-12/h7-9H,1-6H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCPITXVFMPESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C3C(=C2)N=CNC3=O)OCCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.